An In-depth Technical Guide to the Synthesis and Characterization of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate, a valuable bifunctional linker for bioconjugation and drug development. This document details the synthetic methodology, characterization techniques, and key applications of this versatile molecule.
Introduction
2,5-dioxopyrrolidin-1-yl hept-6-ynoate, also known as Hept-6-ynoic acid NHS ester, is a chemical reagent that features two key functional groups: a terminal alkyne and an N-hydroxysuccinimide (NHS) ester. This unique structure allows for a two-step conjugation strategy. The NHS ester provides reactivity towards primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. The terminal alkyne group enables covalent linkage to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This dual functionality makes it an essential tool for the construction of well-defined bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized biomolecules.
Key Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| CAS Number | 917222-23-2 |
Synthesis
The synthesis of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate is typically achieved through the activation of the carboxylic acid of hept-6-ynoic acid with N-hydroxysuccinimide. This reaction is generally facilitated by a coupling agent, such as a carbodiimide.
Synthetic Pathway
The overall synthetic scheme involves a one-step esterification reaction.
Experimental Protocol
Materials:
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Hept-6-ynoic acid
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N-Hydroxysuccinimide (NHS)
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Magnetic stirrer
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Ice bath
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Filtration apparatus
Procedure:
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In a clean, dry round-bottom flask, dissolve hept-6-ynoic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.
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Cool the solution to 0 °C in an ice bath with continuous stirring.
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To the cooled solution, add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same anhydrous solvent dropwise over 15-30 minutes.
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Allow the reaction mixture to stir at 0 °C for 2-4 hours, then let it warm to room temperature and continue stirring for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, a white precipitate of dicyclohexylurea (DCU) or the corresponding urea (B33335) from EDC will form.
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Remove the precipitate by vacuum filtration.
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Wash the filter cake with a small amount of cold, anhydrous solvent.
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The filtrate, containing the desired product, is collected.
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The solvent is removed under reduced pressure to yield the crude product.
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Further purification can be achieved by recrystallization or column chromatography on silica (B1680970) gel.
Characterization
The successful synthesis and purity of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate must be confirmed through various analytical techniques. Although specific spectral data for this compound is not widely published, the expected characterization data based on its structure is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the hept-6-ynoate backbone and the succinimide (B58015) ring.
| Proton Assignment (Predicted) | Expected Chemical Shift (ppm) | Multiplicity |
| Succinimide protons (-CH₂-CH₂-) | ~2.9 | Singlet |
| Methylene (B1212753) protons adjacent to ester (α) | ~2.6 | Triplet |
| Methylene protons adjacent to alkyne (γ) | ~2.2 | Multiplet |
| Alkyne proton (-C≡CH) | ~2.0 | Triplet |
| Other methylene protons (β, δ) | 1.6 - 1.9 | Multiplets |
¹³C NMR: The carbon NMR spectrum would confirm the presence of all carbon atoms in the molecule.
| Carbon Assignment (Predicted) | Expected Chemical Shift (ppm) |
| Ester carbonyl (C=O) | ~169 |
| Succinimide carbonyls (C=O) | ~170 |
| Alkyne carbon (-C≡CH) | ~83 |
| Alkyne carbon (-C≡CH) | ~69 |
| Succinimide carbons (-CH₂-CH₂-) | ~25 |
| Methylene carbons of the heptanoate (B1214049) chain | 18 - 33 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. For 2,5-dioxopyrrolidin-1-yl hept-6-ynoate (C₁₁H₁₃NO₄), the expected exact mass would be approximately 223.0845 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Frequency (cm⁻¹) |
| C=O stretch (ester) | 1780 - 1760 |
| C=O stretch (succinimide) | 1740 - 1720 |
| C≡C-H stretch (terminal alkyne) | 3300 - 3250 |
| C≡C stretch (alkyne) | 2140 - 2100 |
| C-H stretch (alkane) | 2960 - 2850 |
Applications in Drug Development and Research
The bifunctional nature of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate makes it a highly valuable reagent in several areas of research and development.
Bioconjugation Workflow
The general workflow for using this linker involves two main steps: amine conjugation followed by click chemistry.
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Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.
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Fluorescent Labeling: Researchers can attach fluorescent dyes to proteins or other biomolecules to study their localization and dynamics within cells.
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Surface Immobilization: The linker can be used to immobilize proteins or peptides onto surfaces for applications in biosensors and immunoassays.
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PROTACs: In the field of targeted protein degradation, this linker can be a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Conclusion
2,5-dioxopyrrolidin-1-yl hept-6-ynoate is a powerful and versatile tool for chemical biology and drug development. Its straightforward synthesis from commercially available starting materials and its dual reactivity provide a reliable method for the precise construction of complex bioconjugates. The characterization techniques outlined in this guide are essential for ensuring the quality and purity of the synthesized linker, which is critical for its successful application in research and therapeutic development.
